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molecular formula C13H6N2O2 B8692598 5-Oxo-5H-chromeno[2,3-B]pyridine-7-carbonitrile CAS No. 53944-34-6

5-Oxo-5H-chromeno[2,3-B]pyridine-7-carbonitrile

Cat. No. B8692598
M. Wt: 222.20 g/mol
InChI Key: PAILXHWXRJKTKE-UHFFFAOYSA-N
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Patent
US03931199

Procedure details

A mixture of 25 g of 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carbaldehyde oxime and 150 ml of acetic anhydride is stirred under reflux for 24 hours. After cooling, the crystals are filtered off, washed with water, dried, and recrystallized from dimethylformamide to give 5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carbonitrile melting at 260°C.
Name
5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carbaldehyde oxime
Quantity
25 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[O:1]=[C:2]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4]2[CH:12]=[CH:13][C:14]([CH:16]=[N:17]O)=[CH:15][C:3]1=2>C(OC(=O)C)(=O)C>[O:1]=[C:2]1[C:11]2[C:6](=[N:7][CH:8]=[CH:9][CH:10]=2)[O:5][C:4]2[CH:12]=[CH:13][C:14]([C:16]#[N:17])=[CH:15][C:3]1=2

Inputs

Step One
Name
5-oxo-5H-[1]benzopyrano[2,3-b]pyridine-7-carbaldehyde oxime
Quantity
25 g
Type
reactant
Smiles
O=C1C2=C(OC3=NC=CC=C31)C=CC(=C2)C=NO
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)(=O)OC(C)=O

Conditions

Stirring
Type
CUSTOM
Details
is stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 24 hours
Duration
24 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
the crystals are filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
recrystallized from dimethylformamide

Outcomes

Product
Name
Type
product
Smiles
O=C1C2=C(OC3=NC=CC=C31)C=CC(=C2)C#N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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